molecular formula C11H8FNOS B8386443 6-fluoro-3,4-dihydro-2H-benzo[4,5]thieno[2,3-c]pyridin-1-one

6-fluoro-3,4-dihydro-2H-benzo[4,5]thieno[2,3-c]pyridin-1-one

Cat. No.: B8386443
M. Wt: 221.25 g/mol
InChI Key: IEEXEGVMYOHEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3,4-dihydro-2H-benzo[4,5]thieno[2,3-c]pyridin-1-one is a useful research compound. Its molecular formula is C11H8FNOS and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8FNOS

Molecular Weight

221.25 g/mol

IUPAC Name

6-fluoro-3,4-dihydro-2H-[1]benzothiolo[2,3-c]pyridin-1-one

InChI

InChI=1S/C11H8FNOS/c12-6-1-2-9-8(5-6)7-3-4-13-11(14)10(7)15-9/h1-2,5H,3-4H2,(H,13,14)

InChI Key

IEEXEGVMYOHEOZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C3=C(S2)C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

[2-(5-Fluoro-benzo[b]thiophen-3-yl)-ethyl]-carbamic acid ethyl ester (I-45d: 550 mg, 2.059 mmol) was reacted with P2O5 (461 mg, 4.11 mmol) and POCl3 (7 mL). The resulting mixture was refluxed at 110° C. for 2 hours to afford the crude product. Purification by column chromatography on silica gel (2% methanol in chloroform) afforded 90 mg of the product (19.78% yield).
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
461 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Yield
19.78%

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